2-Amino-1-(5-fluoropyridin-2-yl)ethan-1-ol

Description

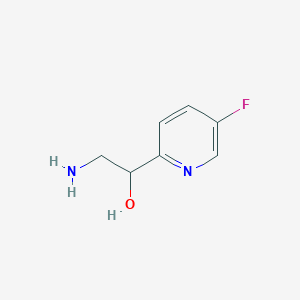

2-Amino-1-(5-fluoropyridin-2-yl)ethan-1-ol is a chiral amino alcohol derivative featuring a fluorinated pyridine ring. Its molecular formula is C₇H₉FN₂O, with a molecular weight of 156.16 g/mol and CAS number 1073231-31-8 . The compound is characterized by a hydroxyl (-OH) and an amino (-NH₂) group attached to adjacent carbon atoms in the ethanol backbone, with the pyridine ring substituted at the 2-position by the ethanol chain and at the 5-position by fluorine. The (R)-enantiomer is explicitly noted in available data, though stereochemical details for other derivatives are often unspecified in public records .

Properties

Molecular Formula |

C7H9FN2O |

|---|---|

Molecular Weight |

156.16 g/mol |

IUPAC Name |

2-amino-1-(5-fluoropyridin-2-yl)ethanol |

InChI |

InChI=1S/C7H9FN2O/c8-5-1-2-6(10-4-5)7(11)3-9/h1-2,4,7,11H,3,9H2 |

InChI Key |

LUYKVBUZMTURMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1F)C(CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-fluoropyridin-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution may result in various substituted pyridine derivatives .

Scientific Research Applications

2-Amino-1-(5-fluoropyridin-2-yl)ethan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-fluoropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The fluorine atom can enhance its binding affinity and stability in biological systems. These interactions can modulate biochemical pathways and exert various effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Comparative Analysis of Key Compounds

Key Observations:

Fluorine Substitution Position: The target compound’s fluorine at the pyridine 5-position contrasts with 2-(5-fluoropyridin-3-yl)ethan-1-ol, where fluorine resides on the pyridine 3-position.

Backbone Modifications: 2-Amino-1-[2,5-difluorophenyl]ethanol replaces the pyridine ring with a difluorophenyl group, increasing hydrophobicity and steric bulk .

Research and Application Context

The target compound’s stereochemistry and dual functional groups (-NH₂, -OH) make it a candidate for catalysis or chiral ligand design .

Biological Activity

2-Amino-1-(5-fluoropyridin-2-yl)ethan-1-ol, also known as (1S)-2-amino-1-(5-fluoropyridin-2-yl)ethan-1-ol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of 156.16 g/mol. The compound features an amino group and a hydroxyl group attached to an ethyl chain, along with a fluorinated pyridine ring that enhances its biological activity (see Figure 1).

Figure 1: Chemical Structure of this compound

Chemical Structure

Anticancer Properties

Research indicates that derivatives of this compound exhibit notable activity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in human breast cancer cells (MCF-7) and leukemia cells (U937), with IC values in the low micromolar range .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| NBD-14189 | HIV-infected cells | 0.089 | |

| SF-vorinostat | DU145 | ~1 | |

| 2-Amino-1-(5-fluoropyridin-2-yl)ethanol | MCF-7 | <10 |

Neuroprotective Effects

The presence of the fluorine atom in the pyridine ring has been linked to enhanced lipophilicity and metabolic stability, which may contribute to neuroprotective effects. Studies suggest that this compound could modulate pathways involved in neurodegenerative diseases, although specific mechanisms remain under investigation .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's ability to engage with these targets, potentially modulating their activity and affecting various cellular pathways .

Table 2: Mechanisms of Action

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Modulates activity of specific enzymes involved in metabolic pathways. |

| Receptor Binding | Interacts with receptors linked to disease pathways, influencing signal transduction. |

Case Study 1: Antiviral Activity

In a study focusing on HIV antagonists, a derivative of this compound was evaluated for its ability to inhibit HIV entry. The compound demonstrated significant antiviral activity against multiple strains of HIV, with a half-maximal inhibitory concentration (IC) as low as 63 nM .

Case Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It showed acceptable CNS penetration, indicating potential for treating neurological disorders .

Q & A

Q. What are the recommended synthetic routes for 2-amino-1-(5-fluoropyridin-2-yl)ethan-1-ol, and how can stereochemical purity be ensured?

The synthesis typically involves reductive amination of 5-fluoropyridine-2-carbaldehyde with ethanolamine derivatives. To ensure stereochemical control, chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution methods can be employed. Evidence from analogous compounds suggests that chiral HPLC (e.g., using a CHIRALPAK® IA column) is critical for verifying enantiomeric excess . For intermediates like 2-(5-fluoropyridin-2-yl)ethan-1-amine, enantioselective reduction using NaBH₄ with chiral auxiliaries has been documented .

Q. How should researchers characterize the crystalline structure of this compound, and what software is recommended for refinement?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. SHELXL, part of the SHELX suite, is widely used for refining small-molecule structures due to its robustness in handling high-resolution data and twinning corrections . For macromolecular applications, SHELXPRO provides an interface to validate hydrogen bonding networks and torsional angles specific to amino-alcohol moieties .

Q. What analytical techniques are essential for assessing purity and stability?

- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to detect impurities ≤0.1%.

- NMR : ¹⁹F NMR is critical for confirming fluoropyridyl group integrity, while ¹H-¹³C HSQC can resolve adjacent hydroxyl and amine protons .

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS to identify hydrolysis or oxidation products .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in nucleophilic environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions, particularly at the fluoropyridyl ring and β-amino alcohol moiety. Molecular dynamics simulations (AMBER or GROMACS) further predict solvation effects on reactivity, such as intramolecular hydrogen bonding between the -OH and -NH₂ groups . These insights guide solvent selection (e.g., DMF vs. THF) for reactions requiring controlled nucleophilicity .

Q. What strategies resolve contradictions in spectroscopic data during structural assignment?

- Case 1 : Discrepancies in ¹H NMR coupling constants may arise from rotameric equilibria. Variable-temperature NMR (VT-NMR) at −40°C to 80°C can freeze conformers for accurate analysis .

- Case 2 : Ambiguous NOESY cross-peaks in the fluoropyridyl region require complementary IR spectroscopy (e.g., FTIR with ATR) to confirm hydrogen bonding patterns .

- Cross-validation : Compare experimental data with simulated spectra from software like ACD/Labs or ChemDraw .

Q. How can researchers optimize catalytic asymmetric synthesis for large-scale production while minimizing racemization?

- Catalyst screening : Test chiral phosphoric acids (e.g., TRIP) or Jacobsen’s salen complexes for enantioselective amination .

- In situ monitoring : Use ReactIR to track reaction progress and adjust pH/temperature in real time. For example, maintaining pH 8–9 prevents amine protonation and racemization .

- Scale-up protocols : Employ flow chemistry with immobilized catalysts to enhance reproducibility and reduce side reactions .

Q. What safety protocols are critical for handling this compound’s reactive intermediates?

- Hydroxylamine derivatives : Use explosion-proof fume hoods and inert atmospheres (N₂/Ar) during reductions to prevent exothermic decomposition .

- Fluoropyridyl handling : Wear PFAS-free PPE and implement waste neutralization with Ca(OH)₂ to avoid HF release .

- Storage : Lyophilize the compound and store at −20°C under vacuum-sealed conditions to prevent hygroscopic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.